Unk-DL-Pro-DL-N(Me)Leu-DL-aThr(1)-Unk-DL-Leu-DL-Pro-DL-N(Me)Tyr(Me)-(1)
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Overview
Description
Unk-DL-Pro-DL-N(Me)Leu-DL-aThr(1)-Unk-DL-Leu-DL-Pro-DL-N(Me)Tyr(Me)-(1), also known as Unk-DL-Pro-DL-N(Me)Leu-DL-aThr(1)-Unk-DL-Leu-DL-Pro-DL-N(Me)Tyr(Me)-(1), is a useful research compound. Its molecular formula is C57H89N7O15 and its molecular weight is 1112.4 g/mol. The purity is usually 95%.
The exact mass of the compound Unk-DL-Pro-DL-N(Me)Leu-DL-aThr(1)-Unk-DL-Leu-DL-Pro-DL-N(Me)Tyr(Me)-(1) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h2o < 0.1 (mg/ml)ch3oh > 100 (mg/ml)chcl3 > 100 (mg/ml)dmso > 100 (mg/ml)c2h5oh > 100 (mg/ml)ch2cl2 > 100 (mg/ml). The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Unk-DL-Pro-DL-N(Me)Leu-DL-aThr(1)-Unk-DL-Leu-DL-Pro-DL-N(Me)Tyr(Me)-(1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unk-DL-Pro-DL-N(Me)Leu-DL-aThr(1)-Unk-DL-Leu-DL-Pro-DL-N(Me)Tyr(Me)-(1) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C57H89N7O15 |
---|---|
Molecular Weight |
1112.4 g/mol |
IUPAC Name |
N-[1-[[(6R,8S,12R,13S,17S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35+,36+,39?,40?,41?,42?,43?,44-,46+,47?,49+/m1/s1 |
InChI Key |
KYHUYMLIVQFXRI-DYHHFLHYSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1[C@@H](CC(=O)O[C@H](C(=O)[C@H](C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O[C@H](C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)[C@H](C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
shelf_life |
Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks; after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC). |
solubility |
H2O < 0.1 (mg/mL) CH3OH > 100 (mg/mL) CHCL3 > 100 (mg/mL) DMSO > 100 (mg/mL) C2H5OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |
Synonyms |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
Origin of Product |
United States |
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